molecular formula C7H11N3O2 B8780141 Ethyl (1-methyl-1H-imidazol-2-yl)carbamate

Ethyl (1-methyl-1H-imidazol-2-yl)carbamate

Cat. No. B8780141
M. Wt: 169.18 g/mol
InChI Key: JFBSVDLEPCMPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1-methyl-1H-imidazol-2-yl)carbamate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl (1-methyl-1H-imidazol-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (1-methyl-1H-imidazol-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl (1-methyl-1H-imidazol-2-yl)carbamate

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl N-(1-methylimidazol-2-yl)carbamate

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)9-6-8-4-5-10(6)2/h4-5H,3H2,1-2H3,(H,8,9,11)

InChI Key

JFBSVDLEPCMPCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=CN1C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chlorocarbonate (0.6 g) was added to a solution of 2-amino-1-methylimidazole hydrochloride (0.3 g) in pyridine (5 ml), and the mixture was stirred under heating at 100° C. for 2 hours. The solvent was evaporated under reduced pressure, the residue was dissolved in water, and sodium carbonate was added until the solution became alkaline. The solvent was evaporated under reduced pressure, and then the residue was purified by column chromatography on silica gel (eluent: chloroform) to give 2-ethoxycarbonylamino-1-methylimidazole. This compound was dissolved in dichloromethane, and 4N hydrochloric acid-ethyl acetate (2 ml) was added to form its hydrochloric acid salt. The resulting crude crystals were washed with ether to give 2-ethoxycarbonylamino-1-methylimidazole hydrochloride (0.29 g, Yield: 56%) as colorless prisms.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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